Lipophilicity (LogP) Comparison: Cyanomethoxy vs. 4-Fluorobenzyloxy and Hydrazino Analogs
The lipophilicity of ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate, as measured by its XLogP3 value of 3.8, positions it in a significantly more favorable physicochemical space for drug discovery compared to bulkier or more polar analogs. This is a crucial differentiator. For example, the 4-fluorobenzyloxy analog exhibits an ACD/LogP of approximately 6.25, indicating it is roughly 280 times more lipophilic [1] . Conversely, the 2-hydrazino-2-oxoethoxy analog has an ACD/LogP of 2.38, making it considerably more hydrophilic [2]. This target compound's LogP of 3.8 lies in the optimal range for oral bioavailability and cell permeability according to Lipinski's Rule of Five.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate: ACD/LogP ≈ 6.25; Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate: ACD/LogP = 2.38 |
| Quantified Difference | ΔLogP = -2.45 (target vs. 4-fluorobenzyloxy); ΔLogP = +1.42 (target vs. hydrazino-oxoethoxy) |
| Conditions | Computed values from PubChem (XLogP3) and ChemSpider (ACD/LogP); data represents predictions based on molecular structure. |
Why This Matters
A LogP of 3.8 is within the classic 'drug-like' space (LogP < 5) and is superior to the highly lipophilic fluorobenzyl analog for oral absorption and superior to the overly polar hydrazino analog for cell permeability.
- [1] PubChem. (2025). Compound Summary: Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate. CID 3841026. View Source
- [2] ChemSpider. (n.d.). Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (CSID:1225846). View Source
